Lipophilicity (XLogP3-AA) Comparison: Balanced logP for Membrane Permeability vs. Aqueous Solubility
The target compound exhibits a computed XLogP3-AA of 3.3 [1], which falls within the optimal range (1–4) for balancing passive membrane permeability with aqueous solubility according to lead-likeness criteria. In contrast, the N1-unsubstituted analog 2-(3-phenylpropyl)-1H-benzimidazole (CAS 40608-86-4) has a computed logP of approximately 4.18 , placing it above the typical preferred ceiling for oral drug candidates and increasing the risk of poor solubility and high metabolic clearance. The ~0.88 log unit reduction conferred by the C2-hydroxyethyl group represents a meaningful improvement in polarity without sacrificing the lipophilic character contributed by the N1-3-phenylpropyl moiety.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 2-(3-phenylpropyl)-1H-benzimidazole (CAS 40608-86-4): logP ≈ 4.18 |
| Quantified Difference | ΔlogP ≈ –0.88 (target is more hydrophilic by ~0.88 log units) |
| Conditions | Computed values; XLogP3-AA for target from PubChem; experimental/computed logP for comparator from Chemsrc |
Why This Matters
A logP shift from ~4.18 to 3.3 brings the compound closer to Lipinski-compliant space, improving the likelihood of favorable ADME properties during hit-to-lead progression and reducing late-stage attrition risk due to lipophilicity-driven toxicity.
- [1] PubChem. Compound Summary for CID 17027833: Computed XLogP3-AA = 3.3. National Center for Biotechnology Information (NCBI). Accessed May 2026. View Source
